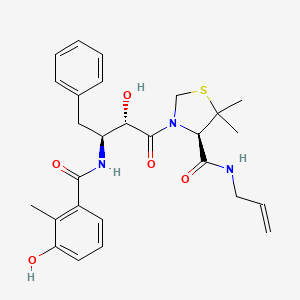
阿苯达唑氧化物
描述
阿苯达唑氧化物,也称为阿苯达唑亚砜,是阿苯达唑的代谢产物,阿苯达唑是一种广谱驱虫药和抗原生动物药。阿苯达唑氧化物属于苯并咪唑类化合物,主要用于治疗各种寄生虫感染。 它以对肠道寄生虫(如蛔虫、钩虫和绦虫)的有效性而闻名 .
科学研究应用
阿苯达唑氧化物具有广泛的科学研究应用:
化学: 用作研究苯并咪唑衍生物及其反应的模型化合物。
生物学: 研究其对各种生物系统的影响,包括其在抑制微管形成中的作用。
作用机制
阿苯达唑氧化物通过与微管的秋水仙碱敏感位点结合发挥作用,抑制其聚合成微管。微管形成的这种破坏导致寄生虫肠道细胞的退化性变化,最终导致其固定和死亡。 该化合物还通过促进 PD-L1 的泛素化降解诱导免疫治疗反应,增强 CD8+ T 细胞的活性 .
准备方法
合成路线及反应条件
阿苯达唑氧化物是通过阿苯达唑的氧化合成的。一种常见的方法是将阿苯达唑溶解在甲酸中,然后加入活性炭和色谱硅胶的混合物。然后加入过氧化氢氧化阿苯达唑。反应通常在 40°C 到 60°C 的温度下进行。 反应完成后,过滤混合物,分离滤液得到阿苯达唑氧化物 .
工业生产方法
阿苯达唑氧化物的工业生产遵循类似的原则,但规模更大。该工艺涉及使用甲酸和过氧化氢进行氧化,并严格控制反应条件以确保高收率和纯度。 活性炭和色谱硅胶的使用有助于实现适用于工业应用的清洁工艺 .
化学反应分析
反应类型
阿苯达唑氧化物会发生各种化学反应,包括:
氧化: 进一步氧化可以将阿苯达唑氧化物转化为阿苯达唑砜。
还原: 还原反应可以将阿苯达唑氧化物还原回阿苯达唑。
常用试剂和条件
氧化: 甲酸存在下的过氧化氢。
还原: 硼氢化钠等还原剂。
主要产品
阿苯达唑砜: 通过进一步氧化形成。
阿苯达唑: 通过还原形成。
取代的苯并咪唑: 通过取代反应形成
相似化合物的比较
阿苯达唑氧化物是苯并咪唑类化合物的一部分,其中包括其他驱虫药,如甲苯达唑和噻苯达唑。与这些化合物相比,阿苯达唑氧化物在其诱导免疫治疗反应的能力及其作为抗肿瘤剂的潜力方面独一无二。类似化合物包括:
甲苯达唑: 另一种具有类似作用机制但药代动力学特性不同的苯并咪唑驱虫药。
噻苯达唑: 一种具有更广泛活性范围但诱导免疫治疗反应效率较低的苯并咪唑衍生物 .
阿苯达唑氧化物以其独特的驱虫和潜在的抗肿瘤特性组合而著称,使其成为医疗和科学研究中一种有价值的化合物。
属性
IUPAC Name |
methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHWHFYNYFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057768 | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | albendazole S-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54029-12-8, 122063-20-1, 122063-21-2 | |
| Record name | (±)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albendazole oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBENDAZOLE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Albendazole sulfoxide against helminths?
A1: Albendazole sulfoxide, the active metabolite of Albendazole, exerts its anthelmintic effect by binding to β-tubulin in parasites. [] This binding disrupts microtubule polymerization, which is crucial for various cellular processes in helminths, ultimately leading to their immobilization and death.
Q2: How does the disruption of microtubule polymerization affect helminths?
A2: Microtubules are essential for a variety of cellular processes in helminths, including nutrient absorption, intracellular transport, and cell division. [] By disrupting microtubule polymerization, Albendazole sulfoxide effectively starves the parasites, disrupts their cellular functions, and prevents them from reproducing.
Q3: Is the effect of Albendazole sulfoxide on microtubules specific to helminths?
A3: While Albendazole sulfoxide exhibits higher affinity for β-tubulin in parasites compared to mammals, some studies suggest it can also interact with mammalian β-tubulin, albeit to a lesser extent. [] This interaction may contribute to certain side effects observed with Albendazole or Albendazole sulfoxide treatment.
Q4: What is the molecular formula and weight of Albendazole sulfoxide?
A4: The molecular formula of Albendazole sulfoxide is C12H15N3O3S. [] Its molecular weight is 281.34 g/mol. []
Q5: Are there any spectroscopic data available for Albendazole sulfoxide?
A5: Yes, several spectroscopic techniques have been employed to characterize Albendazole sulfoxide. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to specific functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and connectivity. []
Q6: What is known about the stability of Albendazole sulfoxide under different conditions?
A6: Studies have shown that Albendazole sulfoxide can be susceptible to degradation under certain conditions, such as exposure to light, heat, and acidic environments. [] Formulation strategies have been explored to enhance its stability and improve its bioavailability.
Q7: Can you elaborate on some of the formulation strategies employed to enhance the stability and bioavailability of Albendazole sulfoxide?
A7: Researchers have investigated various approaches to improve Albendazole sulfoxide delivery, including encapsulation in microspheres, [] incorporation into liposomes, [] and the development of controlled-release formulations. [] These strategies aim to protect the drug from degradation, enhance its solubility and absorption, and prolong its release for sustained therapeutic effect.
Q8: What are the main metabolic pathways of Albendazole sulfoxide?
A8: Albendazole sulfoxide is primarily metabolized in the liver to Albendazole sulfone, a largely inactive metabolite. [, , ] Both Albendazole sulfoxide and Albendazole sulfone are subsequently excreted in urine and bile. []
Q9: How does the presence of ruminal microflora affect the biotransformation of Albendazole and its metabolites?
A9: Studies utilizing artificial rumen models have demonstrated that ruminal microflora play a significant role in the biotransformation of Albendazole and its metabolites. [] These microorganisms contribute to the reductive metabolism of Albendazole sulfoxide back to Albendazole, potentially influencing the overall efficacy of orally administered benzimidazole anthelmintics. []
Q10: Has Albendazole sulfoxide demonstrated efficacy against Echinococcus multilocularis, the causative agent of alveolar echinococcosis?
A10: Yes, in vitro studies have shown that Albendazole sulfoxide effectively inhibits the growth and viability of Echinococcus multilocularis metacestodes. []
Q11: Are there any animal models used to evaluate the efficacy of Albendazole sulfoxide against specific parasites?
A11: Researchers utilize various animal models, including sheep, [, ] goats, [] and mice, [] to investigate the efficacy of Albendazole sulfoxide against different helminth infections. These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and therapeutic potential in vivo.
Q12: Is there evidence of resistance to Albendazole sulfoxide in helminth populations?
A12: Yes, unfortunately, resistance to Albendazole sulfoxide, like other benzimidazole anthelmintics, has been reported in various helminth species, including Haemonchus contortus. [] This highlights the importance of monitoring drug efficacy and implementing strategies to mitigate the development and spread of anthelmintic resistance.
Q13: What are the potential mechanisms underlying resistance to Albendazole sulfoxide in helminths?
A13: Several mechanisms have been proposed to contribute to Albendazole sulfoxide resistance, including mutations in the β-tubulin gene, [] increased drug efflux from parasite cells, and reduced drug uptake. [] Understanding these mechanisms is crucial for developing strategies to overcome resistance and preserve the effectiveness of anthelmintic drugs.
Q14: What analytical techniques are commonly employed to quantify Albendazole sulfoxide and its metabolites in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) absorbance, [, ] fluorescence detection, [] and tandem mass spectrometry (MS/MS), [, , ] are widely used for the sensitive and specific quantification of Albendazole sulfoxide and its metabolites in biological matrices, including plasma, [, , ] serum, [] bile, [] and tissues. []
Q15: Are there any alternative analytical techniques being explored for Albendazole sulfoxide analysis?
A15: Besides HPLC-based methods, researchers are exploring alternative techniques like chiral electrokinetic chromatography for separating and quantifying Albendazole sulfoxide enantiomers, [] providing further insights into the drug's pharmacokinetic profile and potential differences in enantiomer activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



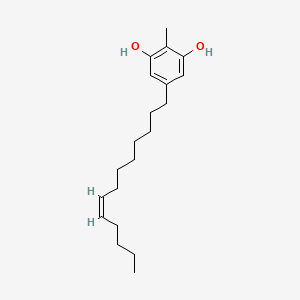

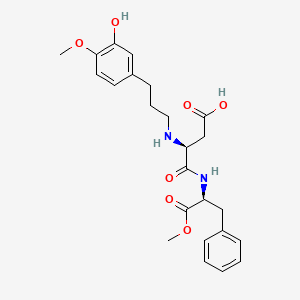
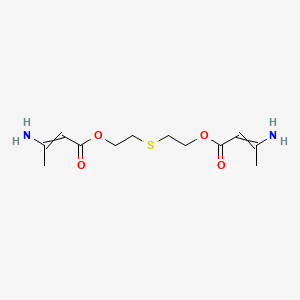

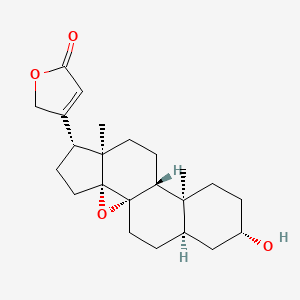

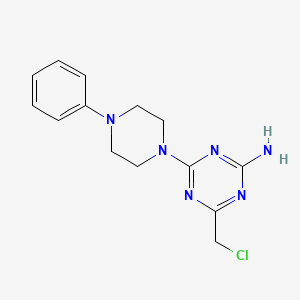

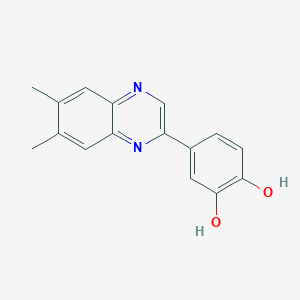
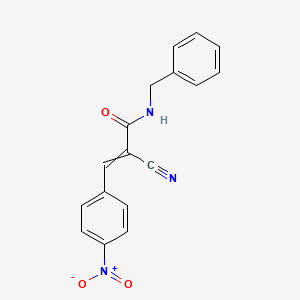
![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)
